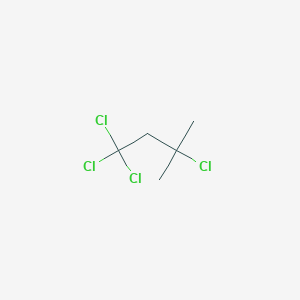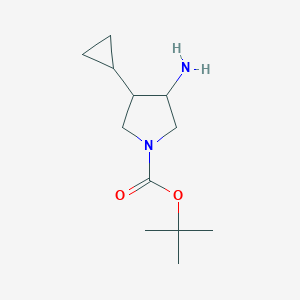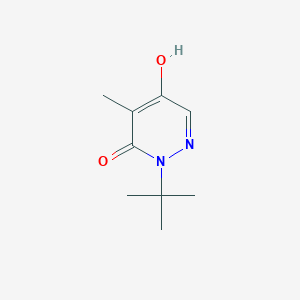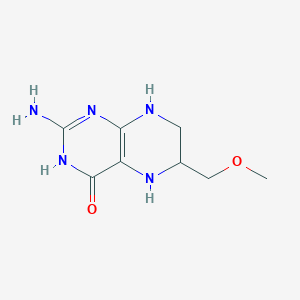![molecular formula C9H8F3NO4S B8683099 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid
Descripción general
Descripción
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H8F3NO4S. This compound is characterized by the presence of a benzoic acid core substituted with a methylsulfonylamino group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-4-(methylsulfonyl)benzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzoic acids .
Aplicaciones Científicas De Investigación
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylsulfonylamino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 4-(Methylsulfonyl)benzoic acid
Uniqueness
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8F3NO4S |
|---|---|
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) |
Clave InChI |
XMGPZDFYMFOCSQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
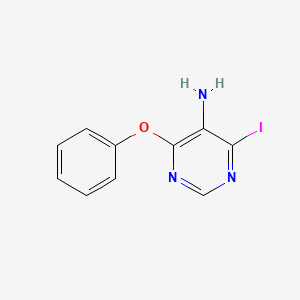
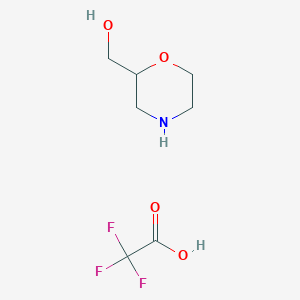

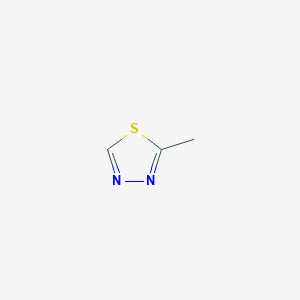
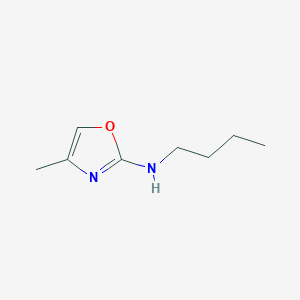
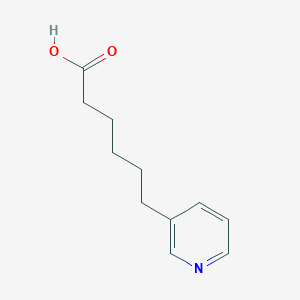
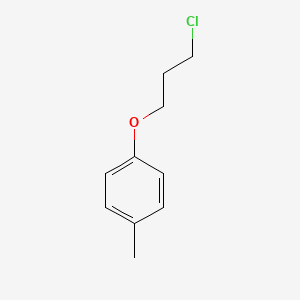
![[(2-Bromo-2-phenylethyl)sulfonyl]benzene](/img/structure/B8683074.png)
